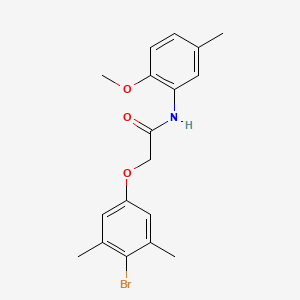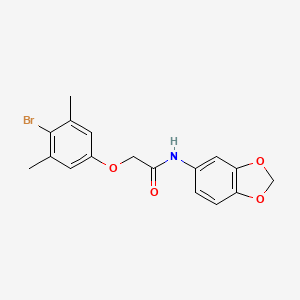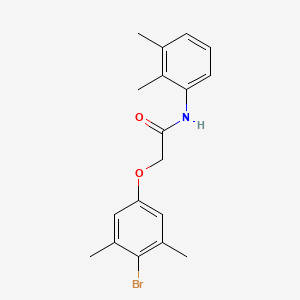![molecular formula C16H12BrClN2O4S B3703552 4-({[(3-bromo-4-methoxybenzoyl)amino]carbonothioyl}amino)-2-chlorobenzoic acid](/img/structure/B3703552.png)
4-({[(3-bromo-4-methoxybenzoyl)amino]carbonothioyl}amino)-2-chlorobenzoic acid
Vue d'ensemble
Description
The compound “4-({[(3-bromo-4-methoxybenzoyl)amino]carbonothioyl}amino)-2-chlorobenzoic acid” is a complex organic molecule that contains several functional groups, including a carboxylic acid group (-COOH), an amide group (-CONH2), a thioamide group (-CSNH2), and a methoxy group (-OCH3). It also contains bromine and chlorine atoms, which are halogens .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate benzene derivatives. For example, 3-bromo-4-methoxybenzoic acid could be a potential starting material. The exact synthesis route would depend on the specific reactions used to introduce the various functional groups and could involve techniques such as nucleophilic substitution, acylation, and others .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the various functional groups and halogen atoms would likely result in a complex three-dimensional structure. Unfortunately, without more specific information or experimental data, it’s difficult to provide a detailed analysis of the molecular structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reactants used. The presence of the carboxylic acid, amide, and thioamide groups could make it reactive towards bases, while the halogen atoms could potentially undergo substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups and halogen atoms could affect its solubility, melting point, boiling point, and other properties .Mécanisme D'action
Without specific context, it’s difficult to determine the mechanism of action for this compound. If it’s intended for use as a drug, the mechanism of action would depend on the specific biological target. If it’s used in a chemical reaction, the mechanism would depend on the nature of the reaction .
Safety and Hazards
Orientations Futures
The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future research could involve studying its pharmacological effects, optimizing its structure for better activity, and conducting clinical trials. If it’s used in chemical synthesis, future research could involve developing more efficient synthesis methods or finding new applications for the compound .
Propriétés
IUPAC Name |
4-[(3-bromo-4-methoxybenzoyl)carbamothioylamino]-2-chlorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrClN2O4S/c1-24-13-5-2-8(6-11(13)17)14(21)20-16(25)19-9-3-4-10(15(22)23)12(18)7-9/h2-7H,1H3,(H,22,23)(H2,19,20,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WASBQGUBQIYBRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)C(=O)O)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-({[(5-bromo-2-chlorobenzoyl)amino]carbonothioyl}amino)-4-methoxybenzoic acid](/img/structure/B3703473.png)
![N-(4-acetylphenyl)-2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3703484.png)
![N-benzyl-4-{[(4-ethylphenyl)sulfonyl]amino}benzamide](/img/structure/B3703497.png)
![2-Chloro-4-({[(3-methoxynaphthalen-2-yl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B3703513.png)
![2-chloro-4-({[(4-ethoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B3703515.png)

![5-({[5-(methoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B3703534.png)

![2-{[4-allyl-5-(3-hydroxy-2-naphthyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B3703538.png)
![3-[({[(4-bromophenoxy)acetyl]amino}carbonothioyl)amino]-4-methoxybenzoic acid](/img/structure/B3703547.png)
![N-(2-ethoxyphenyl)-2-[(2-morpholin-4-ylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3703550.png)
![5-[(4-bromo-3,5-dimethylphenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B3703556.png)

![N-(2-furylmethyl)-2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3703573.png)
